![molecular formula C23H12F3NO4S2 B3010777 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 385392-43-8](/img/structure/B3010777.png)

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

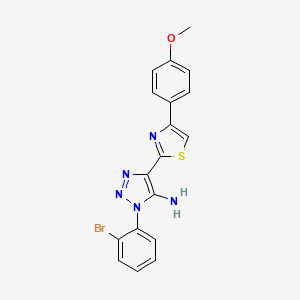

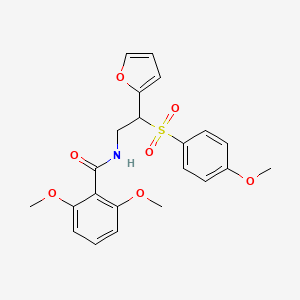

The compound "3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate" is a complex molecule that appears to be a derivative of several heterocyclic compounds, including benzo[d]thiazole, chromen, and thiophene. These types of compounds are often studied for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with basic heterocyclic scaffolds. For example, the synthesis of various oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene involves the preparation of chlorocarbonylbenzo[b]thiophene, followed by reactions with different reagents to yield the desired heterocyclic compounds . Similarly, the synthesis of benzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles is achieved through a 1,3-dipolar cycloaddition reaction, demonstrating the complexity and specificity of reactions needed to create such intricate molecules .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction studies. For instance, the structure of a pyrazole derivative was confirmed by these methods, revealing a twisted conformation between the pyrazole and thiophene rings . The stereochemistry of polycyclic compounds can be complex, as seen in the diastereoselective synthesis of benzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles .

Chemical Reactions Analysis

The reactivity of such compounds often involves the formation of new rings or the functionalization of existing ones. For example, the reaction of coumarin-3-carboxylic acid with triazole derivatives leads to chromen-2-one compounds with potential biological activity . The synthesis of tetrazol-thiophene carboxamides involves multiple steps, including condensation and hydrolysis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their melting points, solubility, and stability, which can be studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Theoretical calculations, such as density functional theory (DFT), can predict molecular geometries, electronic structures, and properties like polarizability and hyperpolarizability, which are important for understanding the reactivity and potential applications of these molecules .

Scientific Research Applications

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of compounds related to 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate. One study detailed the synthesis of various compounds from hydrazonoyl bromides, which are structurally related and have potential pharmacological properties (Abdelhamid & Abdelaziz, 2007).

Biological Activities

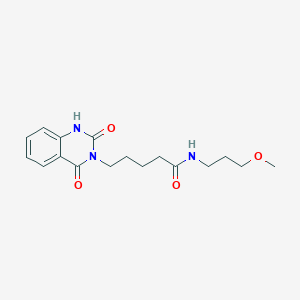

Another significant area of research is the exploration of biological activities of benzo[b]thiophene derivatives. Benzo[b]thiophene molecules, structurally related to the query compound, are found to have a wide spectrum of pharmacological properties. A study proposed the synthesis of new benzo[b]thiophene derivatives, showing significant antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).

Photovoltaic Performance

The influence of annealing temperature on photovoltaic performance using novel thermocleavable materials, including structures similar to the compound , has been studied. These materials have been used in polymer photovoltaic devices, demonstrating the significance of ester group positioning on photovoltaic performance (Helgesen, Bjerring, Nielsen, & Krebs, 2010).

Luminescent Materials

Research on luminescent supramolecular assemblies has also incorporated similar compounds, focusing on hydrogen-bonded complexes with notable photoluminescence properties. These materials show potential for various applications due to their strong blue or blue–green photoluminescence (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).

Antimicrobial Applications

Furthermore, compounds structurally related have been synthesized and screened for antimicrobial activities, demonstrating the potential use of such compounds in developing new antimicrobial agents. This includes novel methods for synthesizing thiazolo[3, 2]pyridines containing pyrazolyl moiety with observed antimicrobial activities (El‐Emary, Khalil, Ali, & El-Adasy, 2005).

Mechanism of Action

Target of Action

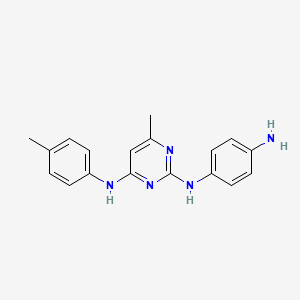

It is known that thiazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level due to their broad range of biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12F3NO4S2/c1-11-14(30-22(29)16-7-4-10-32-16)9-8-12-18(28)17(20(23(24,25)26)31-19(11)12)21-27-13-5-2-3-6-15(13)33-21/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHDBDUYZZONTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)OC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)

![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)

![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)